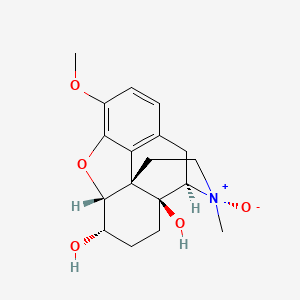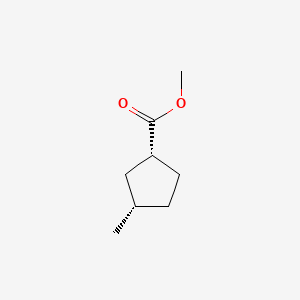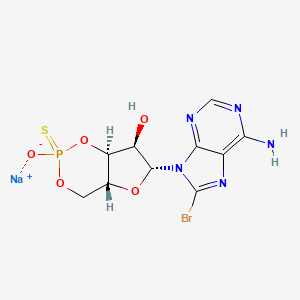![molecular formula C10H18S B593845 (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane CAS No. 1208985-45-8](/img/structure/B593845.png)
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[321]octane is a bicyclic organic compound containing sulfur This compound is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic framework:
Introduction of methyl groups: The methyl groups can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The methyl groups and other substituents can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides, thiols.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfur atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1S,4S,5S)-4,7,7-Trimethylbicyclo[3.2.1]octane: Lacks the sulfur atom, resulting in different chemical properties.
(1S,4S,5S)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]octane: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness: The presence of the sulfur atom in (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane imparts unique chemical properties, such as increased reactivity towards oxidation and reduction reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1S,4S,5S)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXNZPOZWCWYBD-CIUDSAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1SC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2C[C@@H]1SC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B593762.png)



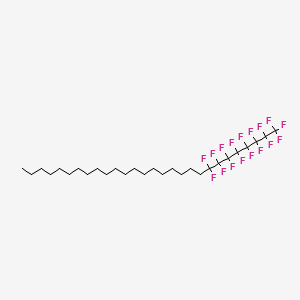

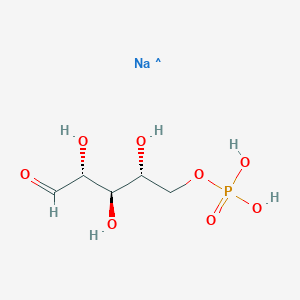
![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)
